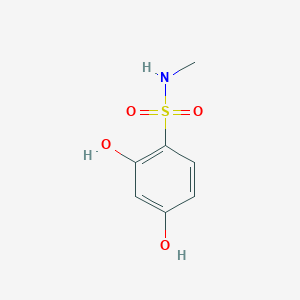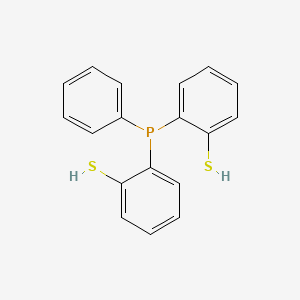
Benzenethiol, 2,2'-(phenylphosphinidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethiol, 2,2’-(phenylphosphinidene)bis-: is a chemical compound with the molecular formula C18H15PS2 and a molecular weight of 326.42 g/mol It is characterized by the presence of a benzenethiol group and a phenylphosphinidene group, making it a unique organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2,2’-(phenylphosphinidene)bis- typically involves the reaction of benzenethiol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzenethiol, 2,2’-(phenylphosphinidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use as a precursor for developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, Benzenethiol, 2,2’-(phenylphosphinidene)bis- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism by which Benzenethiol, 2,2’-(phenylphosphinidene)bis- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s thiol and phosphinidene groups can interact with various biological molecules, leading to changes in their structure and function. These interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces .
Comparación Con Compuestos Similares
Benzenethiol: A simpler compound with only a thiol group attached to a benzene ring.
Phenylphosphine: Contains a phenyl group attached to a phosphorus atom.
Diphenylphosphine: Contains two phenyl groups attached to a phosphorus atom.
Uniqueness: Benzenethiol, 2,2’-(phenylphosphinidene)bis- is unique due to the presence of both benzenethiol and phenylphosphinidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Propiedades
Número CAS |
119327-18-3 |
|---|---|
Fórmula molecular |
C18H15PS2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[phenyl-(2-sulfanylphenyl)phosphanyl]benzenethiol |
InChI |
InChI=1S/C18H15PS2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,20-21H |
Clave InChI |
PEBXCMUXDOYQLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2S)C3=CC=CC=C3S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


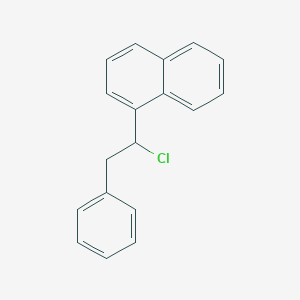
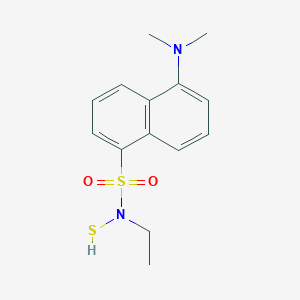
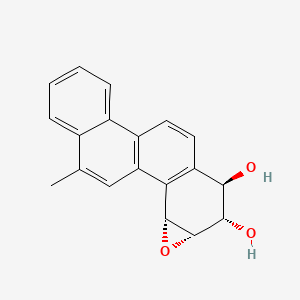
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
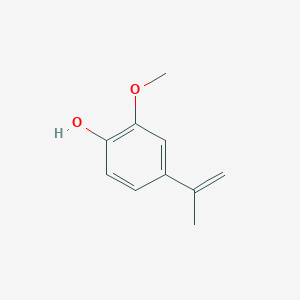
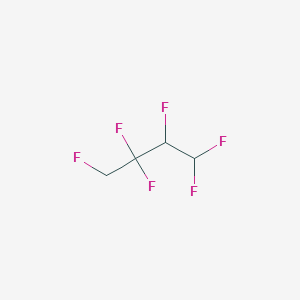
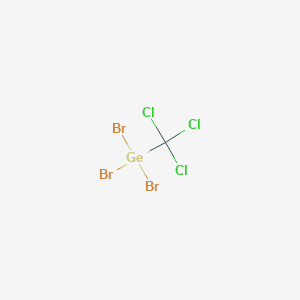
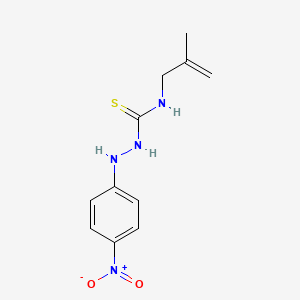
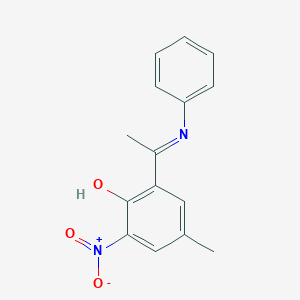
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
